4-Ethyl-1,3-oxazole-5-carboxylic acid
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole rings generally proceeds via the cyclisation of a 2-amino alcohol with a suitable functional group . Various methods for direct arylation of oxazoles have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of oxazole compounds can vary depending on the location of the double bond and the substituents attached to the ring .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions, including direct arylation and alkenylation . The reaction conditions and the nature of the substituents can influence the regioselectivity of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole compounds can vary depending on their structure. For example, 5-Oxazolecarboxylic acid is a solid with a melting point of 226-230 °C .Scientific Research Applications
Synthesis of Derivatives
- Synthesis of Oxazole Derivatives : The reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acid chlorides, yields 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a wide range of carboxylic acids, including 4-Ethyl-1,3-oxazole-5-carboxylic acid derivatives, which are significant in organic chemistry and medicinal research (Tormyshev et al., 2006).
Biological Activity Studies
- Antimicrobial and Antilipase Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazole nucleus, synthesized from ethyl piperazine-1-carboxylate, displayed antimicrobial, antilipase, and antiurease activities, demonstrating the potential of this compound derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemical Synthesis Enhancements
- Solvent-Free Synthesis : An efficient, solvent-free synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, which can be derived from this compound, was developed. This method employs ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate (Yavari et al., 2008).
Catalytic Processes
- Palladium-Catalyzed Alkenylation : The direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate (a derivative of this compound) were achieved using palladium acetate with caesium carbonate. This method expands the utility of oxazole derivatives in organic synthesis (Verrier et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Oxazoles
are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active molecules and have been the subject of extensive research due to their potential therapeutic applications .
Target of Action
These include enzymes, receptors, and ion channels, among others .
Mode of Action
The mode of action of oxazole derivatives can vary widely depending on the specific compound and its target. Some oxazole derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, while others may influence signal transduction pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of oxazole derivatives can vary depending on the specific compound and its target. These effects can range from changes in cell signaling and gene expression to the inhibition of cell growth .
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-ethyl-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQFNTWYCLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947145-27-9 | |
Record name | 4-ethyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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